molecular formula C19H24N4O2S2 B2520060 N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 476466-65-6

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2520060
CAS No.: 476466-65-6
M. Wt: 404.55
InChI Key: PUMCJIRQBNGAMY-UHFFFAOYSA-N
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Description

The compound N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide features a 1,3,4-thiadiazole core substituted with a 3-phenylpropanamide group and a thioether side chain containing a 7-membered azepane ring.

Key structural attributes:

  • 1,3,4-Thiadiazole core: Known for metabolic stability and electron-deficient properties, enabling π-π stacking interactions in biological targets.
  • Azepane-containing thioether side chain: The 7-membered ring may influence solubility and steric interactions with target proteins.

Properties

IUPAC Name

N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S2/c24-16(11-10-15-8-4-3-5-9-15)20-18-21-22-19(27-18)26-14-17(25)23-12-6-1-2-7-13-23/h3-5,8-9H,1-2,6-7,10-14H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMCJIRQBNGAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related 1,3,4-thiadiazole derivatives, emphasizing substituent variations and their implications:

Compound Name / ID Key Substituents Molecular Weight Biological Activity (IC₅₀ or Efficacy) Key Findings Reference
Target Compound Azepane-thioether, 3-phenylpropanamide ~350–370 (estimated) Not explicitly reported (hypothesized anticancer/antimicrobial) Azepane may enhance lipophilicity and target affinity compared to smaller rings.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide Ethyl group, 3-phenylpropanamide 261.34 Not reported Simpler substituent; lower molecular weight suggests reduced steric hindrance but potentially weaker binding.
Compound 4y () Ethyl-thiadiazole, p-tolylamino ~360–380 MCF-7: 0.084 mmol/L; A549: 0.034 mmol/L High anticancer activity linked to p-tolylamino group; azepane in target compound may improve potency.
Compound 5c () 4-Methylbenzyl-thioether ~430–450 Antimicrobial activity (67% yield) Bulky benzyl groups may reduce solubility; azepane offers intermediate bulk.
BPTES () Bis-thiadiazole, phenylacetamide 494.6 Glutaminase-1 inhibitor Structural complexity enhances specificity; target compound’s azepane may mimic similar inhibitory effects.
Compound 5j () 4-Chlorobenzyl-thioether, isopropylphenoxy ~420–440 Not explicitly reported Chlorine substituent increases electronegativity; azepane lacks halogens but offers flexible hydrophobicity.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including thiadiazole ring formation and subsequent acylation. Key steps include:
  • Thioether linkage : Reacting a thiol-containing intermediate (e.g., 5-mercapto-1,3,4-thiadiazole) with 2-(azepan-1-yl)-2-oxoethyl bromide under reflux in aprotic solvents like acetonitrile or DMF, using potassium carbonate as a base .
  • Amide coupling : Introducing the 3-phenylpropanamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DCM .
  • Monitoring : Reaction progress tracked via TLC (hexane:ethyl acetate, 9:1) .
    Critical Parameters : Temperature (reflux at 80–90°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield (typically 60–75%) .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and connectivity. For example, the azepane ring protons appear as multiplet signals at δ 1.5–2.0 ppm, while the thiadiazole C=S group resonates at ~165 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 463.12) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves the thiadiazole ring geometry and confirms stereoelectronic effects .

Q. How can purification protocols be optimized to isolate high-purity batches?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water (2:1) or DMSO/water mixtures to precipitate the compound, achieving >95% purity .
  • Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for challenging separations, particularly if byproducts contain polar functional groups .

Q. What solvents and temperatures influence the compound’s stability during storage?

  • Methodological Answer :
  • Stable Solvents : Store in anhydrous DMSO or DMF at −20°C to prevent hydrolysis of the thioether or amide bonds .
  • Degradation Risks : Avoid protic solvents (e.g., methanol) and prolonged exposure to light, which can induce thiadiazole ring opening .

Advanced Research Questions

Q. How can substituent modifications on the thiadiazole or azepane rings enhance bioactivity?

  • Methodological Answer :
  • SAR Studies : Systematically replace the azepane ring with smaller (piperidine) or bulkier (cyclooctane) heterocycles to assess steric effects on target binding .
  • Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups at the phenylpropanamide moiety to modulate electron density and improve membrane permeability .
  • Data Analysis : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or HDAC) to quantify potency changes .

Q. What in vitro assays are suitable for evaluating the compound’s cytotoxic or anti-inflammatory potential?

  • Methodological Answer :
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values benchmarked against doxorubicin .
  • Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA, using celecoxib as a positive control. Thiadiazole derivatives often show IC₅₀ values <10 µM .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays .

Q. How can molecular docking studies predict target binding modes for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize proteins with thiadiazole-binding pockets (e.g., PARP-1 or EGFR kinase) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Key parameters include:
  • Grid Box : Center on the ATP-binding site (EGFR) or NAD⁺-binding domain (PARP-1).
  • Scoring : Analyze binding energy (ΔG < −8 kcal/mol indicates strong affinity) .
  • Validation : Cross-validate with mutagenesis studies on key residues (e.g., EGFR L858R) .

Q. What analytical strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from orthogonal assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .
  • Structural Elucidation : Use X-ray crystallography to confirm if crystallographic vs. solution-phase structures explain divergent activities .
  • Batch Variability : Quantify impurities via HPLC-MS and correlate with bioactivity outliers .

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